Dimethoxy 17-epi-Dienogest is a synthetic progestin, a derivative of dienogest, which is primarily used in hormone replacement therapy and contraceptive formulations. This compound exhibits high specificity for progesterone receptors and is characterized by its effectiveness in regulating menstrual cycles and treating endometriosis. The synthesis and purification of this compound have been subjects of significant research due to the need for pharmaceutical-grade purity to minimize side effects and enhance stability in formulations.
Dimethoxy 17-epi-Dienogest belongs to the class of synthetic steroids, specifically categorized as a progestin. Progestins are synthetic hormones that mimic the action of progesterone, a natural hormone involved in the menstrual cycle and pregnancy. The compound is derived from estradiol, modified to enhance its stability and receptor affinity.
The synthesis of Dimethoxy 17-epi-Dienogest can be achieved through several methods, with one notable approach being a one-pot synthesis from 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one. This method involves treating the precursor compound with various reagents to achieve the desired structure while minimizing impurities.
Dimethoxy 17-epi-Dienogest has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structural representation can be depicted using standard chemical notation or molecular modeling software for precise visualization.
Dimethoxy 17-epi-Dienogest can undergo various chemical reactions typical of steroid compounds:
These reactions are essential for modifying the compound to improve efficacy or reduce side effects.
Dimethoxy 17-epi-Dienogest exerts its effects primarily through binding to progesterone receptors in target tissues such as the uterus and ovaries.
The efficacy of Dimethoxy 17-epi-Dienogest has been supported by clinical studies demonstrating its ability to manage hormonal imbalances effectively.
These properties are critical for formulation development in pharmaceutical applications.
Dimethoxy 17-epi-Dienogest has several scientific uses:
The ongoing research into this compound continues to reveal new potential applications and therapeutic benefits in gynecology and endocrinology.
Dimethoxy 17-epi-Dienogest (CAS 102193-41-9) is a critical intermediate and impurity generated during the multi-step synthesis of the progestin Dienogest. Its formation occurs during the deprotection of the ketal intermediate 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene (Compound VII), where incomplete stereochemical control at C-17 leads to the undesired 17-epimer [1] [3] [4]. The parent synthesis begins with Estra-4,9-diene-3,17-dione, which undergoes epoxidation, ring-opening, and ketal protection to introduce the 3,3-dimethoxy group. Subsequent cyanomethylation at C-17 is a pivotal step where epimerization can occur, yielding Dimethoxy 17-epi-Dienogest as a stereoisomeric impurity [3] [4]. Alternative routes utilize neopentyl glycol for ketal protection, though this increases production costs and wastewater burden [3].
Table 1: Key Synthetic Intermediates in Dienogest Production
Intermediate | Role in Synthesis | Risk of 17-Epimer Formation |
---|---|---|
Estra-4,9-diene-3,17-dione | Starting material | Low |
3,3-Dimethoxy-17α-cyanomethyl intermediate | Precursor for final deprotection | High |
17-Epoxy intermediate | Ring-opening enables C-17 functionalization | Moderate |
Crude Dienogest | Requires purification to remove 17-epimer | N/A |
The 3,3-dimethoxy functionalization is achieved through orthoester formation using trimethyl orthoformate under acidic catalysis. This converts the 3-keto group into a protected ketal, enhancing the stability of the Δ⁵⁽¹⁰⁾,⁹⁽¹¹⁾-diene system during subsequent reactions [1] [3]. Alkylation at C-17 involves nucleophilic addition of cyanomethyl anions to the sterically hindered carbonyl group. This step requires carefully controlled conditions (e.g., temperature at –10°C to 0°C) to minimize byproducts [3] [4]. Reduction of the resulting cyanohydrin intermediate employs sodium borohydride (NaBH₄) in tetrahydrofuran (THF), but over-reduction or epimerization can occur if reaction times exceed 4 hours [4]. The dimethoxy group’s electron-donating properties influence the stereoselectivity of these reactions, favoring the thermodynamically stable 17-epimer under basic conditions [1].
The C-17 epimerization arises from the equilibrium-driven isomerization of the 17-cyanomethyl group. The desired 17α-configuration in Dienogest adopts a pseudoequatorial orientation, while the 17-epi isomer (17β-cyanomethyl) forms a less stable pseudoaxial conformation [1] [4]. Kinetic control via low-temperature crystallization (–20°C) preferentially isolates the 17α-epimer, but residual epimer remains in the mother liquor [4]. Steric hindrance from the 13-methyl group further complicates epimerization, necessitating chiral auxiliaries or enzymatic resolution for high-fidelity stereocontrol. Recent patents disclose microwave-assisted synthesis to reduce epimerization, shortening reaction times from hours to minutes [3] [4]. Despite advances, industrial processes tolerate ≤0.05% of the 17-epimer in final Dienogest API, as mandated by pharmacopeial standards [1] [5].
Orthoester formation utilizes trimethyl orthoformate (2.0–2.5 eq) in dimethylformamide (DMF) with p-toluenesulfonic acid (PTSA) catalysis at 60–70°C. This generates the 3,3-dimethoxy ketal with >95% conversion [3]. Cyanomethylation employs acetonitrile anions (from deprotonation with NaH or KOH), which attack C-17 of the keto-protected intermediate. Critical parameters include:
Table 2: Analytical Parameters for Dimethoxy 17-epi-Dienogest Detection
Parameter | Specification | Method |
---|---|---|
HPLC Column | Zorbax Eclipse XDB C-8 (4.6 × 150 mm, 5 μm) | USP 〈621〉 |
Mobile Phase | Gradient: Water:Acetonitrile (90:10 → 10:90) | HPLC-UV |
Flow Rate | 1.0 mL/min | EP 10.0 |
Detection Wavelength | 240 nm | Validated ICH Q2(R1) |
Quantitation Limit | 0.02% (w/w) |
Crystallization from DMF-water mixtures is the industrial gold standard for purifying Dienogest and reducing Dimethoxy 17-epi-Dienogest to ≤0.02% [1] [4]. The protocol involves:
Table 3: Purification Methods for Dimethoxy 17-epi-Dienogest Removal
Method | Efficiency | Epimer Reduction | Drawbacks |
---|---|---|---|
DMF-Water Crystallization | High | ≤0.02% | High DMF usage |
Acetonitrile Recrystallization | Moderate | 0.05–0.1% | Low yield (60–65%) |
Preparative HPLC | Excellent | Not detected | High cost, low throughput |
Chromatographic Purification | Excellent | Not detected | Requires specialized resins |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3